molecular formula C14H24N2O2 B14399780 4,5-Bis(2-methylpropoxy)benzene-1,2-diamine CAS No. 86723-20-8

4,5-Bis(2-methylpropoxy)benzene-1,2-diamine

Cat. No.: B14399780
CAS No.: 86723-20-8
M. Wt: 252.35 g/mol
InChI Key: OGADVHBQRKNEAT-UHFFFAOYSA-N
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Description

4,5-Bis(2-methylpropoxy)benzene-1,2-diamine is an organic compound with the molecular formula C14H24N2O2. This compound is characterized by the presence of two 2-methylpropoxy groups attached to a benzene ring, which also bears two amino groups at the 1 and 2 positions.

Preparation Methods

The synthesis of 4,5-Bis(2-methylpropoxy)benzene-1,2-diamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

4,5-Bis(2-methylpropoxy)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield 4,5-Bis(2-methylpropoxy)benzene-1,2-dinitro .

Scientific Research Applications

4,5-Bis(2-methylpropoxy)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis(2-methylpropoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The 2-methylpropoxy groups may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes .

Properties

CAS No.

86723-20-8

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

4,5-bis(2-methylpropoxy)benzene-1,2-diamine

InChI

InChI=1S/C14H24N2O2/c1-9(2)7-17-13-5-11(15)12(16)6-14(13)18-8-10(3)4/h5-6,9-10H,7-8,15-16H2,1-4H3

InChI Key

OGADVHBQRKNEAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C(=C1)N)N)OCC(C)C

Origin of Product

United States

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